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molecular formula C5H5ClN2O B1585693 6-chloro-2-methylpyridazin-3(2H)-one CAS No. 10071-38-2

6-chloro-2-methylpyridazin-3(2H)-one

Cat. No. B1585693
M. Wt: 144.56 g/mol
InChI Key: IMBNTYIRTCQBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273033B2

Procedure details

A mixture of potassium trifluoro(2-methyl-4-(((1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl)methoxy)pyrimidin-5-yl)borate (60 mg, 0.20 mmol), 6-chloro-2,4-dimethylpyridazin-3(2H)-one (made according to US2012/108578 A1, 40 mg, 0.24 mmol), [1,1′-bis(diphenylphosphino) ferrocene]dichloro-palladium(II) (14 mg, 0.02 mmol) and cesium carbonate (163 mg, 0.5 mmol) in THF (0.8 mL) and H2O (0.2 mL) was stirred at reflux for 15 h. The mixture was cooled to ambient temperature, diluted with EtOAc (5 mL), washed with sodium bicarbonate (2 mL) and brine (2 mL), dried over MgSO4, filtered and concentrated. The residue was purified by reverse phase chromatography (Waters Sunfire C18 OBD 5˜80% methanol in water with 0.1% NH3. H2O modifer) to give the title compound as a white solid LC/MS m/z=378.1 [M+H]+; 1H NMR (400 MHz, MeOD) δ 8.53 (s, 1 H), 8.09 (s, 1 H), 7.65 (s, 1 H), 7.41 (dd, 1 H), 7.04 (d, 1 H), 4.66-4.51 (m, 1 H), 4.25 (dd, 1 H), 3.71 (s, 3 H), 2.51 (s, 3H), 2.18 (s, 3 H), 2.11-2.02 (m, 1 H), 1.92 (s, 3 H), 1.85-1.73 (m, 1 H), 1.22-1.13 (m, 1 H), 1.09-1.00 (m, 1 H).
[Compound]
Name
potassium trifluoro(2-methyl-4-(((1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl)methoxy)pyrimidin-5-yl)borate
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenylphosphino) ferrocene]dichloro-palladium(II)
Quantity
14 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
163 mg
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](C)[C:5](=[O:9])[N:6]([CH3:8])[N:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1.O.CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:9])[N:6]([CH3:8])[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
potassium trifluoro(2-methyl-4-(((1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl)methoxy)pyrimidin-5-yl)borate
Quantity
60 mg
Type
reactant
Smiles
Name
Quantity
40 mg
Type
reactant
Smiles
ClC=1C=C(C(N(N1)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(N(N1)C)=O)C
Name
[1,1′-bis(diphenylphosphino) ferrocene]dichloro-palladium(II)
Quantity
14 mg
Type
reactant
Smiles
Name
cesium carbonate
Quantity
163 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
WASH
Type
WASH
Details
washed with sodium bicarbonate (2 mL) and brine (2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase chromatography (Waters Sunfire C18 OBD 5˜80% methanol in water with 0.1% NH3. H2O modifer)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(N(N1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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